![molecular formula C9H7Cl2N3O2 B2587877 Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1232224-62-2](/img/structure/B2587877.png)
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H7Cl2N3O2 . It has a molecular weight of 260.08 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7Cl2N3O2/c1-2-16-9(15)5-4-12-14-7(11)3-6(10)13-8(5)14/h3-4H,2H2,1H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Fluorescent Molecule Development
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives have been explored for the development of novel fluorescent molecules. For instance, trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives exhibit enhanced fluorescence intensity compared to their methyl analogs, presenting potential applications as attractive fluorophores due to their many binding sites (Wu et al., 2006).
Benzodiazepine Receptor Ligands
Research has been conducted on the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives from ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, showcasing potential as benzodiazepine receptor ligands (Bruni et al., 1994).
Biocidal Properties
Compounds derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have demonstrated excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating significant potential for the development of new antimicrobial agents (Youssef et al., 2011).
Antimicrobial and Anticancer Agents
Further exploration into the chemical versatility of this compound derivatives has led to the synthesis of novel compounds with promising antimicrobial and anticancer activities. Notably, pyrazolopyrimidine derivatives have shown effectiveness in inhibiting 5-lipoxygenase, an enzyme implicated in inflammation and cancer, underscoring the therapeutic potential of these compounds in treating cancer and related diseases (Rahmouni et al., 2016).
Tuberculostatic Activity
Research into the structural analogs of this compound has unveiled compounds with significant tuberculostatic activity. These findings are critical in the ongoing search for new and effective treatments for tuberculosis, highlighting the potential of these compounds in contributing to the global fight against this infectious disease (Titova et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-9(15)5-3-8-12-6(10)4-7(11)14(8)13-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMWQRVHWSVEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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